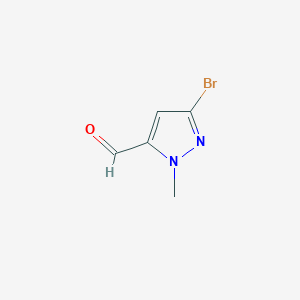

3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

説明

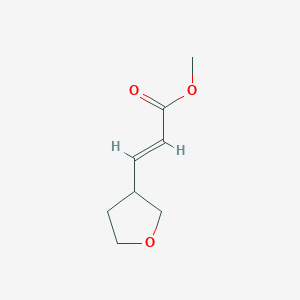

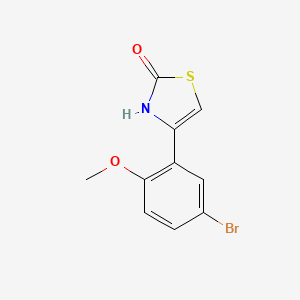

3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the CAS Number: 1367843-92-2 . It has a molecular weight of 189.01 and is a solid at room temperature .

Synthesis Analysis

The synthesis of pyrazoles, including 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The molecular structure of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde consists of a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The compound also contains a bromine atom and a methyl group attached to the pyrazole ring .Chemical Reactions Analysis

Pyrazoles, including 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Also, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Synthesis and Structural Analysis

Synthesis of Pyrazole Derivatives : The research involving 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde primarily focuses on the synthesis of novel pyrazole derivatives. For instance, Xu and Shi (2011) detailed the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, showcasing its potential as a versatile intermediate in pyrazole derivative synthesis (Xu & Shi, 2011).

Crystal Structure Determination : X-ray diffraction methods have been employed to determine the crystal structures of synthesized pyrazole derivatives. This structural analysis is crucial for understanding the molecular configuration and properties of these compounds, as demonstrated by Xu and Shi's research (Xu & Shi, 2011).

Photophysical and Spectroscopic Studies

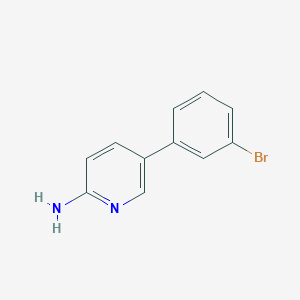

Solvatochromic Studies : Singh et al. (2013) investigated the photophysical properties of a similar compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, in various solvents. They focused on emission spectra, extinction coefficients, and quantum yields, which are essential for applications in materials science and photophysics (Singh et al., 2013).

Density Functional Theory (DFT) Studies : Lanke and Sekar (2016) synthesized a series of pyrazole-based dyes from 1,3-dipheny-1H-pyrazole-3-carbaldehyde, exploring their emission characteristics and hyperpolarizability using DFT, providing insights into their potential applications in nonlinear optics (Lanke & Sekar, 2016).

Biological and Antimicrobial Applications

Antimicrobial Properties : The synthesis of pyrazole derivatives and their evaluation for antimicrobial properties has been a significant area of research. Thumar and Patel (2011), for instance, synthesized derivatives of 1H-pyrazole and evaluated their antimicrobial effectiveness, contributing to the field of medicinal chemistry and drug development (Thumar & Patel, 2011).

In Vitro Screening : Kalaria, Satasia, and Raval (2014) designed and synthesized fused pyran derivatives of 1H-pyrazole, screening them for antibacterial, antituberculosis, and antimalarial activities. Such research has implications for the development of new therapeutic agents (Kalaria, Satasia, & Raval, 2014).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

作用機序

Target of Action

This compound belongs to the class of halogenated heterocycles

Mode of Action

Brominated compounds like this are often involved in electrophilic aromatic substitution reactions , which could potentially alter the function of target proteins or nucleic acids.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets . .

特性

IUPAC Name |

5-bromo-2-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-4(3-9)2-5(6)7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONGIFTUQBTSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1380677.png)

![5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B1380679.png)

![2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one](/img/structure/B1380681.png)